

# A Comparative Analysis of GB1490 and GB1908 in Preclinical Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparison of the efficacy of two selective galectin-1 inhibitors, **GB1490** and GB1908, in preclinical lung cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for further investigation.

#### Introduction

Galectin-1 is a β-galactoside-binding protein that is overexpressed in various malignancies, including lung cancer. Its role in promoting tumor growth, metastasis, and immune evasion makes it a compelling target for therapeutic intervention. **GB1490** and its successor, GB1908, are orally available small molecule inhibitors of galectin-1. GB1908 was developed through optimization of **GB1490** to enhance affinity and selectivity for galectin-1.[1][2] This guide summarizes the available preclinical data for both compounds, offering a side-by-side comparison of their biochemical and cellular activities, as well as the in vivo efficacy of GB1908 in a lung cancer model.

# Data Presentation Biochemical and In Vitro Activity

A direct comparison of the binding affinities of **GB1490** and GB1908 reveals a significant improvement in both potency and selectivity for galectin-1 with GB1908.



| Compound   | Target     | Dissociation<br>Constant (Kd) | IC50 (Galectin-1-<br>induced Apoptosis) |
|------------|------------|-------------------------------|-----------------------------------------|
| GB1490     | Galectin-1 | 0.4 μΜ                        | Not Available                           |
| Galectin-3 | 2.7 μΜ     | Not Available                 |                                         |
| GB1908     | Galectin-1 | 0.057 μΜ                      | 850 nM                                  |
| Galectin-3 | 6.0 μΜ     | Not Available                 |                                         |

Data compiled from multiple sources.[1][2]

The lower Kd value for GB1908 indicates a higher binding affinity for galectin-1. Furthermore, the selectivity of GB1908 for galectin-1 over galectin-3 is more than 100-fold, a substantial increase compared to **GB1490**. In a cellular context, GB1908 demonstrated the ability to inhibit galectin-1-induced apoptosis in Jurkat T-cells with an IC50 of 850 nM.[1][2][3]

### In Vivo Efficacy in a Syngeneic Lung Cancer Model

GB1908 was evaluated in a syngeneic mouse model of lung cancer using Lewis Lung Carcinoma (LL/2) cells. Oral administration of GB1908 resulted in a significant reduction in primary tumor growth.[1][2][3]

| Compound | Animal Model  | Cell Line                      | Dosing<br>Regimen                | Outcome                      |
|----------|---------------|--------------------------------|----------------------------------|------------------------------|
| GB1908   | C57BL/6N mice | LL/2 (Lewis Lung<br>Carcinoma) | 30 mg/kg, orally,<br>twice a day | Reduced primary tumor growth |

Information sourced from published research.[4]

# Experimental Protocols Determination of Binding Affinity (Fluorescence Polarization)



Binding affinities of the compounds to galectin-1 and galectin-3 were determined using a competitive fluorescence polarization assay. A fluorescently labeled lactose derivative was used as a probe that binds to the carbohydrate recognition domain of the galectins. The assay measures the change in polarization of the fluorescent probe upon displacement by the inhibitor. The concentration of the inhibitor that causes 50% displacement of the probe is used to calculate the Kd value.

### **Galectin-1-Induced Apoptosis Assay**

Jurkat cells, a human T-lymphocyte cell line, were treated with recombinant human galectin-1 to induce apoptosis. The ability of GB1908 to inhibit this process was quantified by measuring markers of apoptosis, such as caspase activation or changes in cell viability, after a 16-hour incubation period with varying concentrations of the compound.[3][4] The IC50 value was determined as the concentration of GB1908 that resulted in a 50% inhibition of galectin-1-induced apoptosis.[3][4]

#### **Syngeneic Mouse Model of Lung Cancer**

Female C57BL/6N mice were subcutaneously injected with LL/2 (Lewis Lung Carcinoma) cells. [4] Once tumors were established, mice were randomized into vehicle control and treatment groups. GB1908 was administered orally at a dose of 30 mg/kg twice daily.[3][4] Tumor volume was measured regularly throughout the study to assess the anti-tumor efficacy of the compound.

# Visualizations Galectin-1 Signaling Pathway in Lung Cancer





Click to download full resolution via product page

Caption: Galectin-1 signaling cascade in lung cancer and point of inhibition by **GB1490**/GB1908.

## **Experimental Workflow for In Vivo Efficacy Testing**





Click to download full resolution via product page



Caption: Workflow for evaluating the in vivo efficacy of GB1908 in the LL/2 syngeneic mouse model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Analysis of GB1490 and GB1908 in Preclinical Lung Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610044#comparing-the-efficacy-of-gb1490-vs-gb1908-in-lung-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com